6-(1-Piperidinyl)-2,4-pyrimidinediamine chemical structure and properties
6-(1-Piperidinyl)-2,4-pyrimidinediamine chemical structure and properties
An In-depth Technical Guide to 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Minoxidil)
This guide provides a comprehensive technical overview of 6-(1-Piperidinyl)-2,4-pyrimidinediamine, a molecule widely known in the pharmaceutical and research sectors as Minoxidil. Developed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental chemical properties, synthesis, multifaceted mechanism of action, and its significant applications.
Chemical Identity and Structure
6-(1-Piperidinyl)-2,4-pyrimidinediamine is a heterocyclic organic compound whose structure features a pyrimidine core substituted with two amino groups and a piperidine ring.[1] A critical feature of its structure is the N-oxide on the pyrimidine ring, which is essential for its biological activity.[2][3] The compound exists in tautomeric forms and is systematically named 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide or 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine.[2][3][4][5]
The presence of the piperidine ring is a key structural motif that confers specific pharmacological properties, making the compound a valuable subject in drug discovery and development.[6] The 2,4-diaminopyrimidine scaffold itself is a well-established pharmacophore, notably explored for its role in developing antifolates that inhibit dihydrofolate reductase (DHFR).[1][7]
Figure 1: Chemical Structure of Minoxidil.
Physicochemical Properties
The compound is an odorless, white to off-white crystalline powder.[8][9][10] Its physicochemical characteristics are crucial for formulation development, particularly for topical applications where solubility and stability are paramount.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅N₅O | [2][5][9] |
| Molecular Weight | 209.25 g/mol | [2][5][11] |
| CAS Number | 38304-91-5 | [2][5][11] |
| Melting Point | 259-261 °C (decomposes) | [8] |
| pKa | 4.61 | [8] |
| Solubility | Propylene Glycol (75 mg/mL), Methanol (44 mg/mL), Ethanol (29 mg/mL), Water (2.2 mg/mL), Acetone (<0.5 mg/mL) | [8] |
Synthesis and Manufacturing
The industrial synthesis of Minoxidil has evolved to improve yield, purity, and safety. Early methods involved the use of 2,4-dichlorophenol, a caustic and toxic substance that complicated purification of the final product.[12][13] Modern, more efficient processes avoid this intermediate.
A widely adopted synthetic route starts with 2,4-diamino-6-chloropyrimidine. This process generally involves two key steps: N-oxidation followed by nucleophilic substitution.
Figure 2: Simplified Synthetic Workflow for Minoxidil.
Experimental Protocol: Two-Step Synthesis
This protocol describes a common method for synthesizing Minoxidil from 2,4-diamino-6-chloropyrimidine.
Step 1: N-Oxidation of 2,4-Diamino-6-chloropyrimidine
-
Reaction Setup: Charge a suitable reactor with 2,4-diamino-6-chloropyrimidine and a lower alkanol solvent, such as methanol.[12][14]
-
Reagent Addition: Heat the mixture to 30-40°C with stirring until the starting material dissolves. Gradually add an oxidizing agent, such as magnesium monoperoxyphthalate, while maintaining the temperature.[12][14]
-
Reaction & Workup: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). The intermediate, 2,4-diamino-6-chloro-pyrimidine N-oxide, can be isolated using standard techniques.[14]
Step 2: Reaction with Piperidine
-
Reaction Setup: Charge a glass-lined reactor with the 2,4-diamino-6-chloro-pyrimidine N-oxide intermediate and an excess of piperidine.[13][14]
-
Reaction Conditions: Heat the mixture to reflux (approximately 106°C) and maintain for several hours with stirring.[13][14]
-
Workup and Purification: After the reaction is complete, recover the excess piperidine by distillation. The crude product is then treated with water and purified, typically through recrystallization from a suitable solvent system (e.g., acetonitrile-methanol), to yield Minoxidil as a high-purity crystalline solid.[14][15]
Mechanism of Action
Minoxidil exerts its biological effects through a complex and multifaceted mechanism. Originally developed as an antihypertensive agent, its vasodilatory properties are a direct result of its action as a potassium channel opener.[9][16] Its utility in promoting hair growth, however, involves several interconnected pathways.
Pro-drug Activation and KATP Channel Opening
Minoxidil is a pro-drug that requires bioactivation to its active form, minoxidil sulfate.[17][18] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[8] The activity of this enzyme is a critical determinant of an individual's response to topical Minoxidil treatment.[8][19]
Minoxidil sulfate acts as an opener for ATP-sensitive potassium channels (KATP channels) located in the cell membranes of vascular smooth muscle and hair follicle cells.[17][19] The opening of these channels leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. In smooth muscle cells, this prevents the opening of voltage-gated calcium channels, leading to relaxation and vasodilation.[16]
Stimulation of Hair Follicles
The precise mechanism for hair growth stimulation is not fully elucidated but is understood to involve several key actions:[18]
-
Enhanced Blood Flow: Vasodilation of scalp microvasculature increases the delivery of oxygen, blood, and essential nutrients to the hair follicles, which is thought to support follicular health and growth.[16][19]
-
Modulation of Hair Cycle: Minoxidil shortens the telogen (resting) phase of the hair cycle and promotes the premature entry of follicles into the anagen (growth) phase.[17][18] It may also prolong the anagen phase, leading to longer and thicker hair shafts.[17][19]
-
Cellular Proliferation and Survival: Minoxidil stimulates the proliferation of dermal papilla cells (DPCs).[9] It is believed to promote DPC survival by activating extracellular signal-regulated kinase (ERK) and Akt, and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[20]
-
Upregulation of Growth Factors: The compound has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) in a dose-dependent manner.[9][16] VEGF is crucial for angiogenesis, promoting the formation of the perifollicular vascular network necessary to sustain the high metabolic activity of anagen-phase follicles.[9][19]
Figure 3: Mechanism of Action of Minoxidil.
Applications in Research and Drug Development
Therapeutic Uses:
-
Androgenetic Alopecia: The primary application of topical Minoxidil (in 2% and 5% formulations) is for the treatment of hair loss in both men and women.[8][19]
-
Hypertension: Orally administered Minoxidil is a potent vasodilator used to treat severe, refractory hypertension that does not respond to other medications.[9][16][21]
Research Applications:
-
Reference Standard: As a well-characterized pharmaceutical agent, Minoxidil serves as a reference standard in analytical chemistry for the identification and quantification of related impurities.[1]
-
Potassium Channel Research: Due to its specific action on KATP channels, Minoxidil is a valuable pharmacological tool for studying the role of these channels in various physiological and pathophysiological processes.
-
Structure-Activity Relationship (SAR) Studies: As a close analog of other bioactive molecules, Minoxidil and its precursors are key compounds in SAR studies aimed at understanding the structural requirements for activity at KATP channels and for designing novel therapeutics.[1]
Conclusion
6-(1-Piperidinyl)-2,4-pyrimidinediamine, or Minoxidil, is a molecule of significant pharmacological interest. Its journey from an oral antihypertensive to a widely used topical hair growth stimulant is a classic example of drug repurposing driven by observant clinical practice and subsequent mechanistic investigation. For researchers and developers, it serves as a compelling case study in pro-drug activation, ion channel modulation, and the complex signaling pathways governing cell growth and differentiation. A thorough understanding of its chemical properties, synthesis, and biological actions is essential for its effective use in therapeutic contexts and for leveraging its unique scaffold in the discovery of new chemical entities.
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